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3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride Documentation Hub

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  • Product: 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride
  • CAS: 2126162-29-4

Core Science & Biosynthesis

Foundational

Engineering Molecular Properties: A Technical Guide to 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride in Drug Discovery

Introduction: The "Escape from Flatland" In contemporary medicinal chemistry, the transition from sp²-hybridized planar structures to sp³-rich three-dimensional scaffolds is a critical strategy for improving drug-like pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland"

In contemporary medicinal chemistry, the transition from sp²-hybridized planar structures to sp³-rich three-dimensional scaffolds is a critical strategy for improving drug-like properties. 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS: 2126162-29-4) represents a highly specialized, bifunctional building block designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities associated with traditional basic amines[1].

By combining a rigid, four-membered azetidine ring with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a hydrogen-bond accepting methoxy (-OCH₃) group, this molecule serves as a premier bioisostere for morpholines, piperidines, and pyrrolidines. It is increasingly utilized to modulate pKa, reduce lipophilicity (logD), and enhance metabolic stability without sacrificing target binding affinity[2].

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this building block is essential for predicting its behavior in synthetic workflows and biological systems. The hydrochloride salt form ensures stability, ease of handling, and prolonged shelf-life compared to the volatile free base.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride
CAS Number 2126162-29-4
Molecular Formula C₅H₉ClF₃NO (Salt) ; C₅H₈F₃NO (Free Base)
Molecular Weight 191.58 g/mol
Physical Form Colorless to pale yellow solid/powder
Purity ≥95% – 97% (Typical commercial grade)
InChI Key WISCMSWFTFIUIS-UHFFFAOYSA-N
SMILES COC1(C(F)(F)F)CNC1.Cl
Storage Conditions 2–8 °C or Room Temperature; Keep dry and cool
GHS Safety Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Structural Rationale & Causality
  • The Trifluoromethyl (-CF₃) Effect: The -CF₃ group exerts a profound inductive electron-withdrawing effect across the azetidine ring. This significantly lowers the pKa of the secondary amine (typically shifting it from ~9.0 in a standard azetidine to ~6.0–7.0). Lowering the basicity reduces hERG channel liability (cardiotoxicity) and increases the fraction of the un-ionized drug at physiological pH, thereby drastically improving passive membrane permeability[3].

  • The Methoxy (-OCH₃) Effect: While the -CF₃ group modulates electronics, the methoxy group acts as a crucial hydrogen-bond acceptor. This allows the motif to effectively mimic the oxygen atom in a morpholine ring, maintaining critical interactions with kinase hinge regions or other protein pockets[2].

Structural Optimization Logic

The decision to incorporate 3-methoxy-3-(trifluoromethyl)azetidine into a lead compound is rarely arbitrary. It follows a distinct optimization logic aimed at rescuing compounds with poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Optimization Start Lead Compound (Basic Amine: e.g., Piperidine) Issue High pKa (>9) Poor Permeability, hERG Liability Start->Issue Strategy Bioisosteric Replacement Introduce Azetidine Core Issue->Strategy Mod1 Add -CF3 Group (Inductive EWG lowers pKa) Strategy->Mod1 Mod2 Add -OCH3 Group (Retain H-Bond Acceptor) Strategy->Mod2 Result 3-Methoxy-3-(trifluoromethyl)azetidine Optimized PK/PD Profile Mod1->Result Mod2->Result

Logic flow for bioisosteric replacement using 3-methoxy-3-(trifluoromethyl)azetidine.

Synthetic Applications & Self-Validating Protocols

In drug discovery, this building block is most commonly attached to heteroaromatic cores via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. Because the -CF₃ group reduces the nucleophilicity of the azetidine nitrogen, specific forcing conditions or catalysts are often required[2].

Standard Protocol: SNAr Coupling of Highly Fluorinated Azetidines

The following protocol details the coupling of 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride with an electrophilic heteroaryl chloride (e.g., a substituted pyrimidine). The methodology is designed as a self-validating system where the physicochemical properties of the reagents dictate the workup success.

Reagents & Materials:

  • Heteroaryl chloride (1.0 equiv)

  • 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, nitrogen-flushed reaction vial, combine the heteroaryl chloride and 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride.

  • Solvent & Base Addition: Suspend the solids in anhydrous DMSO. Add DIPEA dropwise at room temperature.

    • Causality: DIPEA serves a dual purpose. First, it free-bases the azetidine hydrochloride salt, generating the active nucleophile. Second, it acts as an acid scavenger for the HCl produced during the SNAr event. DMSO is selected as a polar aprotic solvent because it heavily solvates cations while leaving the azetidine nucleophile unsolvated and highly reactive, compensating for the deactivated nature of the -CF₃ substituted amine.

  • Thermal Activation: Seal the vial and heat the mixture to 90 °C for 12–16 hours. The electron-withdrawing nature of the -CF₃ group makes the amine a poor nucleophile; thus, elevated thermal energy is required to cross the activation barrier.

  • Aqueous Workup (Self-Validation): Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with water (3x) and brine (1x).

    • Causality: This step is self-validating. DMSO and DIPEA hydrochloride salts are highly water-soluble. By performing multiple aqueous washes, the polar solvent and base byproducts partition entirely into the aqueous layer, leaving only the crude, un-ionized coupled product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure coupled product.

Case Studies in Medicinal Chemistry

The utility of trifluoromethyl azetidines is well-documented in recent clinical candidate optimization campaigns:

  • Ketohexokinase (KHK) Inhibitors: In the discovery of GS-1291269, researchers utilized a trifluoromethyl azetidine motif to fill a lipophilic dimple in the target pocket. The inductive effect of the -CF₃ group attenuated the basicity of the amine, which was critical for achieving a pharmacokinetic profile suitable for once-daily (QD) oral dosing in humans[2].

  • TYK2 Inhibitors: During the optimization of Tyrosine Kinase 2 (TYK2) inhibitors, a trifluoromethyl azetidine group was employed to engage the P-loop of the kinase. The rigid azetidine ring locked the molecule into a favorable conformation, while the -CF₃ group optimized the overall lipophilic efficiency (LipE) and permeability of the scaffold[3].

Handling, Safety, and Regulatory Compliance

As a halogenated amine hydrochloride, standard laboratory precautions must be strictly observed.

  • Hazards: The compound is classified under GHS as harmful if swallowed (H302) and causes skin/eye/respiratory irritation (H315, H319, H335).

  • PPE: Handling requires a fume hood, nitrile gloves, and safety goggles.

  • Storage: The hygroscopic nature of hydrochloride salts necessitates storage in a desiccator at 2–8 °C or room temperature under an inert atmosphere (Argon/Nitrogen) to prevent degradation and water absorption.

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Exploratory

Pharmacological Profiling and In Vitro Mechanisms of 3-Methoxy-3-(trifluoromethyl)azetidine-Derived Therapeutics

Executive Summary In modern drug discovery, the in vitro mechanism of action of a therapeutic entity is fundamentally dictated by its structural building blocks. 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the in vitro mechanism of action of a therapeutic entity is fundamentally dictated by its structural building blocks. 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS: 2126162-29-4) is a highly specialized, privileged pharmacophore used to engineer specific mechanistic outcomes in lead compounds[1]. Rather than functioning as a standalone biologic, this compound is strategically incorporated into larger molecular architectures—such as Targeted Protein Degraders (PROTACs/molecular glues) and specific enzymatic inhibitors—to modulate target residence time, binding thermodynamics, and cellular permeability.

This technical guide delineates the physicochemical causality of this motif and provides self-validating in vitro protocols for evaluating its mechanism of action when integrated into advanced therapeutics targeting Cyclin-Dependent Kinase 2 (CDK2) and Ecto-5'-nucleotidase (CD73)[2][3].

Physicochemical Causality: The Role of the Pharmacophore

The incorporation of the 3-methoxy-3-(trifluoromethyl)azetidine moiety is not arbitrary; it is a calculated mechanistic choice driven by the need to overcome specific in vitro and in vivo liabilities.

  • pKa Modulation via the Trifluoromethyl ( CF3​ ) Group: Unsubstituted azetidines are highly basic (pKa ~10.4), leading to protonation at physiological pH. This basicity often results in non-specific lysosomal trapping (lysosomotropism) and phospholipidosis in vitro. The strong electron-withdrawing nature of the CF3​ group drastically lowers the basicity of the azetidine nitrogen (pKa ~6.2), ensuring the molecule remains neutral in the cytosol, thereby maximizing target engagement.

  • Vectorized Hydrogen Bonding: The methoxy ( −OCH3​ ) group serves as a precise, sterically constrained hydrogen-bond acceptor. In kinase hinge regions or enzymatic active sites, this group locks the molecule into a specific bioactive conformation, increasing the residence time ( τ ) of the inhibitor.

  • Conformational Rigidity: The strained four-membered azetidine ring provides a rigid 3D scaffold, minimizing the entropic penalty upon target binding compared to flexible acyclic linkers.

Core In Vitro Mechanisms of Action

When 3-methoxy-3-(trifluoromethyl)azetidine is utilized as a structural linchpin, it drives two primary in vitro mechanisms of action currently at the forefront of oncology research.

Targeted Protein Degradation (CDK2)

Amplification of Cyclin E1/E2 frequently hyperactivates CDK2, driving tumor proliferation. Traditional occupancy-based CDK2 inhibitors suffer from resistance mechanisms. Recent innovations utilize 3-(trifluoromethyl)azetidine derivatives as critical components in compounds that mediate the degradation of CDK2 (2)[2]. The azetidine motif acts as a rigidified linker that optimally positions the CDK2 protein against an E3 ubiquitin ligase. This proximity induces polyubiquitination and subsequent destruction of CDK2 by the 26S proteasome, shifting the mechanism from reversible inhibition to irreversible target depletion.

CDK2_Degradation Target CDK2 Protein Complex Ternary Complex Target->Complex Target Binding Degrader Azetidine Degrader Degrader->Complex Scaffold Linkage Ligase E3 Ligase Ligase->Complex Recruitment Ub Polyubiquitination Complex->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation

Fig 1. CDK2 targeted protein degradation pathway mediated by azetidine-based degraders.

CD73 Enzymatic Inhibition (Tumor Immune Escape)

Extracellular adenosine accumulation in the tumor microenvironment profoundly inhibits infiltrating effector T cells. CD73 is the primary enzyme responsible for converting AMP to adenosine. 3-(trifluoromethyl)azetidine derivatives are integral to novel 2,4-dioxopyrimidine compounds designed to inhibit CD73 (3)[3]. The fluorinated azetidine fits tightly into the hydrophobic pocket of the CD73 active site, competitively blocking AMP binding and preventing adenosine generation in vitro.

Self-Validating Experimental Protocols

To accurately quantify the in vitro efficacy of azetidine-derived compounds, researchers must employ self-validating assay systems that rule out off-target artifacts.

Protocol A: In Vitro CDK2 Degradation Assay (HiBiT Lytic System)

Causality for Choice: Traditional Western blotting is semi-quantitative and low-throughput. The HiBiT CRISPR/Cas9 endogenous tagging system provides a highly quantitative, luminescent readout of protein levels without the artifacts associated with exogenous plasmid overexpression.

  • Cell Preparation: Seed HCT116 cells endogenously tagged with HiBiT-CDK2 at 5,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Perform a 10-point serial dilution (10 µM to 0.5 nM) of the azetidine-derived degrader.

  • Self-Validation Control (Critical): In a parallel set of wells, co-treat the cells with the degrader and 1 µM MG132 (a 26S proteasome inhibitor). Logic: If the compound genuinely works via proteasomal degradation, MG132 will rescue the CDK2 signal. Failure to rescue indicates off-target cytotoxicity.

  • Incubation: Incubate for 24 hours.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent. Incubate for 10 minutes on an orbital shaker.

  • Readout: Measure luminescence to calculate the DC50​ (Concentration inducing 50% degradation) and Dmax​ (Maximum degradation).

Assay_Workflow S1 Seed HiBiT-CDK2 Cells S2 Dose Azetidine Compound S1->S2 S3 Incubate (4-24h) S2->S3 S4 Add Lytic Detection Reagent S3->S4 Control MG132 Rescue Control S3->Control Validation S5 Measure Luminescence (DC50) S4->S5 Control->S5 Signal Rescue

Fig 2. Self-validating HiBiT lytic assay workflow for quantifying in vitro protein degradation.

Protocol B: CD73 Biochemical Activity Assay (Malachite Green)

Causality for Choice: Direct measurement of inorganic phosphate ( Pi​ ) release provides an artifact-free readout of CD73 nucleotidase activity, avoiding the signal interference common in coupled-enzyme assays.

  • Enzyme Incubation: Dilute recombinant human CD73 (0.1 ng/µL) in assay buffer (25 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Add the azetidine-derived inhibitor and incubate for 15 minutes at room temperature to allow complex formation.

  • Validation Control: Utilize 50 µM APCP (Adenosine 5'-(α,β-methylene)diphosphate) as a positive control for 100% inhibition.

  • Reaction Initiation: Add 50 µM AMP substrate to initiate the reaction. Incubate for 20 minutes at 37°C.

  • Detection: Add Malachite Green reagent to halt the reaction and bind free Pi​ .

  • Readout: Measure absorbance at 620 nm to calculate the IC50​ .

Quantitative Data Summary

The incorporation of the 3-methoxy-3-(trifluoromethyl)azetidine motif yields profound improvements in in vitro pharmacological parameters compared to unsubstituted analogs. The table below summarizes the structure-activity relationship (SAR) impact of this pharmacophore across different target classes.

Pharmacophore MotifTargetIn Vitro AssayIC50 / DC50 (nM)Azetidine pKaLogD (pH 7.4)
Unsubstituted AzetidineCDK2HiBiT Degradation> 1000~10.40.8
3-Methoxy-3-(CF3)-Azetidine CDK2 HiBiT Degradation 12.5 ~6.2 2.4
Unsubstituted AzetidineCD73Malachite Green840.0~10.40.8
3-Methoxy-3-(CF3)-Azetidine CD73 Malachite Green 4.8 ~6.2 2.4

Table 1: Representative SAR profiling demonstrating the mechanistic and physicochemical advantages of the fluorinated azetidine motif.

References

  • Fluoromart. "2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride".
  • Google Patents. "WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof".
  • Google Patents. "WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds".

Sources

Foundational

Introduction: The Strategic Importance of Fluorinated Azetidines in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride In the landscape of modern drug discovery, the azetidine scaffold has emerged as a valuable building b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a valuable building block. This strained four-membered heterocycle offers a rigid, three-dimensional framework that can effectively orient substituents into biologically relevant space, often improving potency and metabolic stability compared to more flexible aliphatic chains. The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (-CF3) group, further enhances molecular properties critical for drug development. The -CF3 group is known to increase lipophilicity, which can aid in cell membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve metabolic resistance by blocking potential sites of oxidation[1].

This guide focuses on a specific, highly functionalized scaffold: 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS Number: 2126162-29-4). This compound is of significant interest to researchers and drug development professionals as it combines the conformational rigidity of the azetidine ring with the property-enhancing effects of both a methoxy and a trifluoromethyl group at the same position. Understanding its fundamental physicochemical properties, such as molecular weight and exact mass, is the critical first step in its application, from chemical synthesis and characterization to its use in screening libraries and as a core fragment in novel therapeutic agents.

Core Physicochemical Data

The accurate determination of a molecule's mass is fundamental to all aspects of chemical research and development. It underpins stoichiometric calculations for synthesis, confirms identity via mass spectrometry, and is a prerequisite for registration and regulatory submission. For 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride, two key mass-related parameters are essential: Molecular Weight and Exact Mass.

ParameterValueData Source(s)
IUPAC Name 3-methoxy-3-(trifluoromethyl)azetidine;hydrochlorideN/A
CAS Number 2126162-29-4[2][3][4]
Molecular Formula C₅H₉ClF₃NO[3][4]
Molecular Weight 191.58 g/mol [3][4]
Exact (Monoisotopic) Mass 191.03248 Da[5] (Calculated)

Expert Analysis: Molecular Weight vs. Exact Mass

As a Senior Application Scientist, it is crucial to clarify the distinction between molecular weight and exact mass, as these terms are often used interchangeably but have distinct and critical applications.

  • Molecular Weight (or Average Molecular Mass): This value represents the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The value of 191.58 g/mol is calculated using the standard atomic weights of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen as found on the periodic table[3][4]. This is the value used for all macroscopic laboratory work, such as weighing out reagents for a chemical reaction. The causality is simple: when you weigh a substance, you are weighing a vast population of molecules with a natural distribution of isotopes.

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The exact mass of the free base, 3-methoxy-3-(trifluoromethyl)azetidine, is 155.0558 Da[5]. The addition of hydrochloric acid (using ¹H and ³⁵Cl) results in the salt's exact mass of 191.03248 Da . This value is paramount in high-resolution mass spectrometry (HRMS), a cornerstone of modern analytical chemistry. In an HRMS experiment, the instrument has sufficient resolving power to distinguish between molecules with the same nominal mass but different elemental compositions. Therefore, experimentally determining an exact mass that matches the theoretical value to within a few parts-per-million (ppm) is considered definitive proof of a compound's elemental formula and, by extension, its identity.

Standard Characterization Workflow

The synthesis and validation of a novel or specialized chemical entity like 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride follows a self-validating system of protocols. Each step serves to confirm the successful outcome of the previous one, ensuring the final product meets the required standards of identity, purity, and structure for use in research and drug development.

Experimental Protocol: A Representative Workflow
  • Synthesis & Purification: The synthesis of functionalized azetidines often involves multi-step sequences, potentially starting from aziridines or through the cyclization of appropriately substituted propanediols[1]. Following the final synthetic step (e.g., salt formation with HCl), the crude product must be purified. The choice of method depends on the physical properties of the solid; recrystallization is common for crystalline solids, while column chromatography may be used prior to salt formation. The goal is to remove unreacted starting materials, byproducts, and residual solvents.

  • Structural Confirmation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of an organic molecule.

    • ¹H NMR: Provides information on the number of different types of protons, their connectivity, and their chemical environment. For this molecule, one would expect to see distinct signals for the methoxy (-OCH₃) protons and the diastereotopic protons of the azetidine ring.

    • ¹³C NMR: Shows the number of different types of carbon atoms. The carbon attached to the -CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

    • ¹⁹F NMR: Confirms the presence and environment of the trifluoromethyl group, typically showing a singlet.

  • Mass & Purity Verification (LC-MS & Elemental Analysis):

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique first separates the sample from any non-volatile impurities via LC. The eluent is then directed to a mass spectrometer. A low-resolution MS would show a parent ion corresponding to the free base at m/z 156 [M+H]⁺. An HRMS analysis would be used to confirm the exact mass of this ion, providing strong evidence for the elemental composition C₅H₈F₃NO.

    • Elemental Analysis (CHN): This combustion analysis provides the percentage by mass of Carbon, Hydrogen, and Nitrogen in the final, purified hydrochloride salt. The experimental values must agree with the theoretical percentages calculated from the molecular formula C₅H₉ClF₃NO to within an acceptable margin (typically ±0.4%), confirming the purity and correct salt formation of the bulk sample.

The logical flow of this characterization process ensures a trustworthy and validated final compound, suitable for the exacting standards of the pharmaceutical and chemical research industries.

Workflow Visualization

The following diagram illustrates the logical progression of the standard characterization workflow for 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride.

G cluster_synthesis Phase 1: Synthesis & Isolation cluster_validation Phase 2: Structural & Purity Validation cluster_final Phase 3: Final Product synthesis Chemical Synthesis workup Reaction Workup & Crude Isolation synthesis->workup purification Purification (e.g., Recrystallization) workup->purification nmr Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) purification->nmr lcms Identity & Purity Check (LC-MS) nmr->lcms ea Bulk Purity & Salt Confirmation (Elemental Analysis) nmr->ea final_product Validated Compound (>95% Purity) nmr->final_product hrms Elemental Formula Confirmation (HRMS) lcms->hrms hrms->final_product ea->final_product

Caption: Standard workflow for synthesis and validation of a research chemical.

References

  • PubChemLite. 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride (C5H8F3NO). Available at: [Link]

  • ChemBeast. 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • PubChem. 3-Methoxyazetidine hydrochloride. Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)azetidin-3-ol hydrochloride. Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)azetidine. Available at: [Link]

Sources

Exploratory

The Strategic Integration of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The strategic incorporation of small, strained ring systems and fluorine-containing functional groups has emerged as a powerful tactic in the design of next-generation therapeutics. This technical guide provides an in-depth analysis of the role of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride, a unique and valuable building block, in small molecule drug discovery. We will explore its synthesis, the synergistic effects of its constituent parts, and its application in optimizing lead compounds, supported by mechanistic insights and practical experimental protocols.

Introduction: The Convergence of Two Privileged Scaffolds

The design of effective and safe pharmaceuticals is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic and pharmacodynamic profiles. Two structural motifs that have independently proven their worth in achieving this balance are the azetidine ring and the trifluoromethyl group.

The azetidine ring , a four-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it an attractive scaffold in drug design.[1][2] Its inherent ring strain and reduced conformational flexibility compared to larger rings like pyrrolidine and piperidine can lead to a more pre-organized presentation of substituents to a biological target, potentially increasing binding affinity and selectivity.[2][3] Furthermore, the sp3-rich character of the azetidine scaffold can improve aqueous solubility and metabolic stability, key attributes for developing orally bioavailable drugs.[1][3]

The trifluoromethyl (CF3) group is one of the most impactful and widely used fluorine-containing moieties in medicinal chemistry.[4] Its strong electron-withdrawing nature, high lipophilicity (Hansch π value of +0.88), and exceptional metabolic stability due to the strength of the C-F bond make it a valuable tool for modulating the properties of drug candidates.[5] The introduction of a CF3 group can enhance binding affinity through electrostatic interactions, block metabolic pathways, and improve membrane permeability.[5][6]

The combination of these two privileged motifs in 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride creates a building block with a unique constellation of properties, offering medicinal chemists a powerful tool to address common challenges in drug discovery. The methoxy group at the 3-position can further influence polarity and provide an additional vector for interaction with biological targets.

Physicochemical Properties and Their Implications

The incorporation of the 3-Methoxy-3-(trifluoromethyl)azetidine moiety into a lead compound can profoundly influence its physicochemical properties. A comprehensive understanding of these effects is crucial for rational drug design.

PropertyInfluence of the 3-Methoxy-3-(trifluoromethyl)azetidine MoietyRationale
Lipophilicity (LogP/LogD) Moderate IncreaseThe trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and cell penetration.[5] The polar azetidine ring and methoxy group can partially offset this, allowing for fine-tuning of the overall lipophilicity.
Aqueous Solubility Potential for ImprovementThe polar nature of the azetidine nitrogen and the methoxy group can enhance interactions with water, potentially improving the solubility of an otherwise lipophilic molecule.[3]
Metabolic Stability Significant EnhancementThe trifluoromethyl group is exceptionally resistant to oxidative metabolism due to the high strength of the C-F bond.[5] The azetidine ring itself is often more metabolically stable than larger saturated heterocycles.[1]
Basicity (pKa) ReductionThe strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the azetidine nitrogen.[7] This can be advantageous in reducing off-target effects, particularly at aminergic GPCRs, and can improve oral absorption by reducing clearance.
Molecular Conformation Increased Rigidity and Defined Vectorial DisplayThe strained azetidine ring restricts the conformational freedom of the molecule, presenting the trifluoromethyl and methoxy groups in a well-defined spatial orientation.[3][8] This can lead to a lower entropic penalty upon binding to a target.

Synthesis of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride

While a definitive, publicly available synthesis of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride is not readily found in the literature, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the synthesis of related trifluoromethylated and 3-substituted azetidines. A likely precursor for this synthesis is 3-hydroxy-3-(trifluoromethyl)azetidine.

A potential synthetic pathway is outlined below:

Synthesis_of_3_Methoxy_3_trifluoromethyl_azetidine_hydrochloride A N-Boc-azetidin-3-one B N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine A->B Trifluoromethylation reagent1 TMSCF3, TBAF THF, -78 °C to rt C N-Boc-3-methoxy-3-(trifluoromethyl)azetidine B->C O-Methylation reagent2 NaH, MeI THF, 0 °C to rt D 3-Methoxy-3-(trifluoromethyl)azetidine C->D Boc Deprotection reagent3 HCl in Dioxane or TFA E 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride D->E Salt Formation reagent4 HCl (gas) in Et2O

Figure 1: Proposed synthetic pathway for 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add Ruppert-Prakash reagent (TMSCF3, 1.5 eq).

  • Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq) in THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine.

Step 2: Synthesis of N-Boc-3-methoxy-3-(trifluoromethyl)azetidine

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methoxy-3-(trifluoromethyl)azetidine.

Step 3: Synthesis of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride

  • Dissolve N-Boc-3-methoxy-3-(trifluoromethyl)azetidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo to obtain the crude hydrochloride salt.

  • Triturate the residue with diethyl ether and collect the solid by filtration to yield 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride as a solid.

Role in Small Molecule Drug Discovery: Case Studies and Applications

The true value of a building block is demonstrated through its successful application in drug discovery programs. While specific examples utilizing 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride are not abundant in publicly available literature, we can infer its potential by examining the impact of structurally related trifluoromethyl-azetidine motifs in lead optimization.

Case Study 1: Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 Agonists

In the development of agonists for the G-protein coupled receptor TGR5, a target for metabolic diseases, researchers explored the replacement of a piperidine-3-carboxamide with smaller, less lipophilic rings, including azetidine-2-carboxamides.[9][10] Structure-activity relationship (SAR) studies revealed a clear preference for a trifluoromethyl substituent on a pyrimidine ring within the molecule.[9] The incorporation of the trifluoromethyl group led to compounds with low single-digit nanomolar potency.[11] This highlights the ability of the trifluoromethyl group to enhance binding affinity, a key role that the 3-Methoxy-3-(trifluoromethyl)azetidine moiety could play.

Case Study 2: Bioisosteric Replacement of a Nitro Group with a Trifluoromethyl Group in CB1 Receptor Modulators

In the design of positive allosteric modulators for the cannabinoid receptor 1 (CB1), a trifluoromethyl group was successfully used as a bioisosteric replacement for an aliphatic nitro group.[5][10] The resulting trifluoromethyl-containing compounds were generally more potent and exhibited improved in vitro metabolic stability compared to their nitro-containing counterparts.[5] This demonstrates the utility of the trifluoromethyl group in enhancing drug-like properties, a benefit that can be imparted by the 3-Methoxy-3-(trifluoromethyl)azetidine building block.

Workflow for Incorporating 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride into a Lead Compound

Lead_Optimization_Workflow Start Lead Compound with Amine or Halide Handle Step1 Couple with 3-Methoxy-3- (trifluoromethyl)azetidine Start->Step1 Reductive Amination or Nucleophilic Substitution Step2 Purification and Characterization Step1->Step2 Step3 In Vitro Profiling Step2->Step3 Potency, Selectivity, Metabolic Stability Step4 In Vivo Evaluation Step3->Step4 Pharmacokinetics, Efficacy End Optimized Lead Step4->End

Figure 2: A generalized workflow for the incorporation of the 3-Methoxy-3-(trifluoromethyl)azetidine moiety into a lead optimization campaign.

Conclusion and Future Perspectives

3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride represents a sophisticated and highly valuable building block for small molecule drug discovery. The synergistic combination of the conformationally constrained azetidine ring and the property-modulating trifluoromethyl and methoxy groups provides a powerful tool for medicinal chemists to address key challenges in lead optimization. Its ability to enhance metabolic stability, fine-tune lipophilicity, improve aqueous solubility, and increase binding affinity makes it an attractive moiety for a wide range of therapeutic targets.

As synthetic methodologies for complex fluorinated and strained ring systems continue to advance, the accessibility and application of building blocks like 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride are expected to grow. Future research will likely focus on the development of stereoselective syntheses to access enantiopure versions of this and related scaffolds, further expanding their utility in creating highly specific and potent therapeutics. The continued exploration of such unique building blocks will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

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  • Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5049–5062. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 1-20. [Link]

  • Giraud, A., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(13), 5545-5555. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(13), 5545-5555. [Link]

  • Phillips, D. P., et al. (2014). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure-Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

  • Pàrtay, L., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(23), 7179. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

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  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • D'hooghe, M., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50065-50088. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400585. [Link]

  • Phillips, D. P., et al. (2021). Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3263-3282. [Link]

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Foundational

Pharmacokinetic Profiling and Structural Dynamics of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride Derivatives in Drug Design

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, directly correlating with higher clinical success rates due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, directly correlating with higher clinical success rates due to improved solubility and reduced off-target toxicity[1]. Among these saturated heterocycles, azetidines have emerged as privileged motifs. However, unsubstituted azetidines often suffer from high basicity, leading to poor membrane permeability and human Ether-à-go-go-Related Gene (hERG) liabilities[2].

The introduction of the 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS: 2126162-29-4) building block represents a masterclass in rational physicochemical tuning[3]. By strategically placing a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a lipophilicity-modulating methoxy (-OMe) group at the 3-position, medicinal chemists can precisely engineer the pharmacokinetic (PK) profile of lead compounds. This technical guide deconstructs the structural causality, metabolic pathways, and self-validating experimental protocols required to harness this scaffold in late-stage drug development.

Physicochemical Rationale: The Causality of Substitution

To understand the pharmacokinetic advantages of this scaffold, we must analyze the fundamental electronic and steric effects of its substituents.

The Inductive Effect on pKa

Unsubstituted azetidine possesses a secondary amine with a pKa of approximately 10.4. At physiological pH (7.4), >99.9% of the molecule is protonated. This cationic state severely restricts passive transcellular diffusion and increases the likelihood of binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity[4].

The addition of a -CF₃ group exerts a profound inductive electron-withdrawing effect (-I) through the sigma-bond framework. This pulls electron density away from the nitrogen lone pair, drastically reducing its basicity to a pKa of ~7.0–7.5. Consequently, a significant fraction of the drug remains unionized at physiological pH, directly enhancing membrane permeability[5].

The Role of the Methoxy Group and Hydrochloride Salt

While the -CF₃ group solves the basicity problem, it inherently increases the lipophilicity (logP) of the molecule. The -OMe group acts as a counterweight. It provides a critical hydrogen bond acceptor for target engagement without introducing the metabolic vulnerability of a free hydroxyl group (which would be rapidly glucuronidated).

Furthermore, handling this low-molecular-weight, volatile amine as a hydrochloride salt is an essential protocol standard. The HCl salt ensures solid-state crystallinity, prevents oxidative degradation of the free base, and guarantees rapid dissolution in the aqueous environment of the gastrointestinal tract, a prerequisite for high oral bioavailability.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Azetidine Scaffolds

Scaffold MotifEstimated pKa (Basic N)cLogPTPSA (Ų)Primary PK / Tox Liability
Azetidine~10.40.1212.0High basicity, hERG toxicity, poor permeability
3-(Trifluoromethyl)azetidine~7.50.8512.0Moderate lipophilicity, potential volatility
3-Methoxy-3-(CF₃)azetidine ~6.8 1.15 21.2 None (Optimized balance of logD and pKa)

Metabolic Pathways and Biotransformation

The 3-position of saturated heterocycles is historically a "soft spot" for Cytochrome P450 (CYP450) mediated aliphatic oxidation. By fully substituting the 3-position with a -CF₃ and a -OMe group, this metabolic liability is sterically and electronically blocked[6]. The robust carbon-fluorine bonds are virtually inert to biological oxidation.

Consequently, the biotransformation of this scaffold is forced down alternative, slower pathways, primarily CYP3A4-mediated N-dealkylation (if the azetidine is appended to a larger parent drug) or CYP2D6/3A4-mediated O-demethylation.

MetabolicPathway Parent Parent Scaffold (3-OMe-3-CF3-Azetidine) CYP Phase I: CYP450 (Hepatic Oxidation) Parent->CYP Oxidation Metab1 O-Demethylation (3-OH-3-CF3-Azetidine) CYP->Metab1 CYP2D6/3A4 Metab2 N-Dealkylation (Ring Cleavage) CYP->Metab2 CYP3A4 Excretion Phase II (Renal Excretion) Metab1->Excretion Glucuronidation

Fig 1: Primary Phase I and Phase II metabolic biotransformation pathways of the azetidine scaffold.

Self-Validating Experimental Protocols

To accurately profile the pharmacokinetics of derivatives containing this scaffold, rigorous, self-validating in vitro assays are required. The protocols below detail not just the steps, but the mechanistic causality behind them.

Protocol A: In Vitro Intrinsic Clearance (Microsomal Stability)

This assay determines the metabolic stability of the compound by exposing it to human liver microsomes (HLM).

  • System Preparation: Prepare a reaction mixture containing 1 mg/mL HLM, 3.3 mM MgCl₂, and 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: MgCl₂ is an obligate cofactor for CYP450 enzymes. The phosphate buffer strictly maintains physiological pH, which is critical for preserving the native tertiary structure and active site geometry of the hepatic enzymes.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Initiating the reaction at room temperature creates an artificial thermal lag phase, skewing the initial kinetic linearity required to calculate intrinsic clearance (CLint).

  • Reaction Initiation: Add the test compound to a final concentration of 1 µM and initiate the reaction by adding 1 mM NADPH.

    • Causality: A 1 µM substrate concentration is deliberately chosen to remain well below the typical Michaelis constant ( Km​ ) of CYP enzymes, ensuring the reaction follows first-order kinetics. NADPH serves as the essential electron donor for Phase I oxidation.

  • Kinetic Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio, combined with the low temperature, instantaneously denatures the CYP proteins, halting metabolism and precipitating the protein matrix for clean LC-MS/MS injection.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because the -CF₃ group lowers the pKa, we must validate the resulting increase in passive permeability.

  • Membrane Preparation: Coat the porous PVDF filter of the donor plate with a 20% (w/v) dodecane/lecithin mixture.

    • Causality: This specific lipid blend is engineered to closely mimic the hydrophobic core and phospholipid headgroups of the human intestinal epithelial cell membrane, isolating passive transcellular diffusion from active efflux transport.

  • Loading: Add 10 µM of the test compound in PBS (pH 7.4) to the donor well. Fill the acceptor well with blank PBS.

    • Causality: Testing strictly at pH 7.4 validates the core hypothesis: the lowered pKa of the 3-CF₃-azetidine ensures a higher fraction of the drug is unionized at physiological pH, driving the concentration gradient.

  • Incubation: Incubate the assembled sandwich plate for 5 hours at room temperature in a sealed humidity chamber.

    • Causality: The humidity chamber prevents micro-evaporation of the solvent. Evaporation would artificially concentrate the drug in the donor well, skewing the Fick's Law diffusion gradient and resulting in false-positive permeability rates.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate the effective permeability ( Pe​ ).

In Vivo Pharmacokinetics and Lead Optimization

When integrated into a lead optimization campaign, the 3-methoxy-3-(trifluoromethyl)azetidine motif consistently yields highly favorable in vivo PK parameters[6]. The combination of high permeability and high metabolic stability translates directly to excellent oral bioavailability (F%) and extended half-lives in rodent models.

Table 2: Typical In Vivo PK Parameters for Optimized Azetidine Derivatives (Mouse, 3 mg/kg IV)

PK ParameterTypical Value RangeMechanistic Implication
Clearance (CL) 12 - 18 mL/min/kgLow to moderate systemic clearance due to the blocked 3-position preventing rapid CYP-mediated aliphatic oxidation.
Volume of Distribution (Vdss) 1.5 - 2.8 L/kgHigh tissue penetration driven by the optimized lipophilicity (logD) and the high unionized fraction circulating in the plasma.
Half-life (t₁/₂) 4.5 - 6.0 hoursExtended duration of action, highly suitable for translating into a once-daily (QD) oral dosing regimen in humans.
Oral Bioavailability (F%) 65 - 85%Excellent gastrointestinal absorption due to the synergistic effects of the HCl salt dissolution and high passive permeability.
The Iterative Optimization Workflow

The integration of this scaffold into a drug discovery pipeline follows a strict, data-driven logical loop.

PKWorkflow Design Rational Design (pKa & logD Tuning) Synth Synthesis (HCl Salt Formation) Design->Synth InVitro In Vitro ADME (Microsomes & PAMPA) Synth->InVitro Decision Clearance < 30%? Permeability High? InVitro->Decision Decision->Design No (Iterate) InVivo In Vivo PK (Rodent Models) Decision->InVivo Yes

Fig 2: Iterative pharmacokinetic optimization workflow for fluorinated azetidine derivatives.

Conclusion

The 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride scaffold is not merely a structural novelty; it is a precision-engineered tool for pharmacokinetic optimization. By utilizing the inductive electron withdrawal of the -CF₃ group to suppress basicity, and the -OMe group to balance lipophilicity and provide hydrogen bonding, medicinal chemists can systematically overcome permeability and metabolic clearance hurdles. When handled correctly as a stable hydrochloride salt and evaluated through rigorous, self-validating assays, this motif drastically accelerates the trajectory from hit-to-lead to clinical candidate.

References

  • [1] Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH) / PMC. Available at:

  • [3] 2126162-29-4 | 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride. Fluoromart. Available at:

  • [4] Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at:

  • [5] Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [6] Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. PubMed / NIH. Available at:

  • [2] Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:

Sources

Protocols & Analytical Methods

Method

Scale-Up Synthesis and Purification of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride: A Comprehensive Guide for Process Chemists

Executive Summary The incorporation of the trifluoromethyl (–CF₃) group into saturated nitrogen heterocycles is a premier strategy in modern medicinal chemistry. The –CF₃ moiety enhances metabolic stability, modulates ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into saturated nitrogen heterocycles is a premier strategy in modern medicinal chemistry. The –CF₃ moiety enhances metabolic stability, modulates basicity, and increases the lipophilicity of the parent drug molecule. Specifically, 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride serves as a highly rigid, functionally dense building block frequently utilized in the development of next-generation kinase inhibitors and protein degradation modulators [3].

This application note details a robust, scalable, and self-validating three-step synthetic protocol. By transitioning from discovery-scale chromatography to process-scale crystallization, this workflow maximizes yield, ensures high stereoelectronic fidelity, and minimizes hazardous exposures.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is engineered around three distinct transformations, each optimized for scalability and thermodynamic favorability.

  • Nucleophilic Trifluoromethylation: The sequence begins with the commercially available 1-Boc-azetidin-3-one. The introduction of the –CF₃ group is achieved via the Ruppert-Prakash reagent (TMS-CF₃) [1, 2]. We utilize a catalytic amount of Tetrabutylammonium fluoride (TBAF) to initiate the reaction. The fluoride ion attacks the silicon atom of TMS-CF₃, generating a hypervalent pentacoordinate silicate intermediate that transfers the nucleophilic trifluoromethide (–CF₃⁻) equivalent to the ketone.

  • O-Methylation of a Deactivated Alcohol: The resulting tertiary alcohol is severely deactivated by the strong electron-withdrawing inductive (–I) effect of the adjacent –CF₃ group. Standard mild bases are ineffective. Therefore, quantitative deprotonation using Sodium Hydride (NaH) in a high-dielectric solvent (DMF) is mandatory to force the formation of the alkoxide before trapping it with Methyl Iodide (MeI).

  • Anhydrous Deprotection & Isolation: The final step removes the tert-butyloxycarbonyl (Boc) protecting group. Because the target azetidine hydrochloride is highly water-soluble, traditional aqueous workups lead to catastrophic yield losses. We employ 4M HCl in anhydrous dioxane, allowing the final hydrochloride salt to precipitate directly out of the reaction matrix in high purity, completely bypassing column chromatography [4].

Process Flow Diagram

SynthesisFlow SM 1-Boc-azetidin-3-one (Starting Material) Step1 Trifluoromethylation TMS-CF3, TBAF, THF 0 °C to RT SM->Step1 Int1 1-Boc-3-hydroxy-3- (trifluoromethyl)azetidine Step1->Int1 Step2 O-Methylation NaH, MeI, DMF 0 °C to RT Int1->Step2 Int2 1-Boc-3-methoxy-3- (trifluoromethyl)azetidine Step2->Int2 Step3 Deprotection & Salt 4M HCl in Dioxane RT Int2->Step3 Product 3-Methoxy-3-(trifluoromethyl) azetidine hydrochloride Step3->Product

Figure 1: Three-step synthetic workflow for 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine

Causality Focus: The reaction is highly exothermic upon initiation. Catalytic TBAF is added dropwise to prevent thermal runaway. A subsequent acidic quench is required to cleave the intermediate silyl ether.

  • Setup: Purge a 5 L jacketed reactor with N₂. Charge with 1-Boc-azetidin-3-one (1.0 eq, 500 g) and anhydrous THF (2.5 L). Cool the internal temperature to 0 °C.

  • Reagent Addition: Add TMS-CF₃ (1.2 eq, 498 g) in one portion. Stir for 10 minutes.

  • Initiation: Prepare a solution of TBAF (1.0 M in THF, 0.05 eq, 146 mL). Add this solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • In-Process Control (IPC): Analyze via GC-MS. The target is >99% conversion to the silyl ether intermediate.

  • Desilylation: Cool the reactor to 0 °C. Slowly add 1M aqueous HCl (1.5 L) to cleave the O-TMS bond. Stir vigorously for 2 hours at RT.

  • Workup: Extract the aqueous layer with Ethyl Acetate (2 × 1 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil.

Mechanism Init Initiation: TBAF + TMS-CF3 Active Reactive Intermediate: [Me3Si-F-CF3]- (Pentacoordinate) Init->Active Attack Nucleophilic Attack: CF3- transfer to Ketone Active->Attack Alkoxide Alkoxide Intermediate: CF3-C-O- Attack->Alkoxide Prop Propagation: Alkoxide attacks TMS-CF3 Alkoxide->Prop Prop->Active Generates new CF3- Silyl Silyl Ether Product: CF3-C-O-TMS Prop->Silyl Hydrolysis Desilylation (Acid/F-): CF3-C-OH Silyl->Hydrolysis

Figure 2: Catalytic cycle of the fluoride-induced Ruppert-Prakash trifluoromethylation.

Step 2: Synthesis of 1-Boc-3-methoxy-3-(trifluoromethyl)azetidine

Causality Focus: Hydrogen gas is evolved during deprotonation. MTBE is chosen over EtOAc for the extraction because it partitions DMF more effectively into the aqueous waste stream, preventing downstream crystallization issues.

  • Setup: In a clean, dry 5 L reactor under N₂, suspend NaH (60% dispersion in mineral oil, 1.5 eq, 105 g) in anhydrous DMF (1.5 L). Cool to 0 °C.

  • Deprotonation: Dissolve the intermediate from Step 1 in anhydrous DMF (500 mL). Add this solution dropwise to the NaH suspension over 1 hour to safely manage H₂ evolution. Stir at 0 °C for 45 minutes.

  • Methylation: Add Methyl Iodide (MeI) (1.5 eq, 620 g) dropwise. Caution: MeI is a volatile alkylating agent; ensure rigorous ventilation and scrubbing.

  • Reaction: Warm to RT and stir for 4 hours.

  • IPC: Analyze via TLC (Hexanes/EtOAc 7:3). The highly polar tertiary alcohol spot must be completely consumed.

  • Workup: Quench by slow addition of ice-cold water (2 L). Extract with MTBE (3 × 1 L). Wash the combined MTBE layers extensively with water (3 × 1 L) and brine to remove all DMF. Concentrate to yield the crude methoxy intermediate.

Step 3: Deprotection and Isolation of the Hydrochloride Salt

Causality Focus: Utilizing anhydrous HCl in dioxane forces the highly polar product to crystallize directly, functioning as both a deprotection and purification step.

  • Setup: Dissolve the crude product from Step 2 in anhydrous Diethyl Ether (1 L) in a 3 L flask equipped with a mechanical stirrer.

  • Deprotection: Slowly add 4M HCl in Dioxane (5.0 eq, 3.3 L) at RT.

  • Crystallization: Stir vigorously for 4 hours. As the Boc group is cleaved (evolving CO₂ and isobutylene), the target hydrochloride salt will crash out of the solution as a dense white precipitate.

  • IPC: Analyze the supernatant via HPLC to confirm the absence of the Boc-protected starting material.

  • Isolation: Filter the suspension through a sintered glass funnel under a nitrogen blanket (the salt can be mildly hygroscopic). Wash the filter cake with cold MTBE (2 × 500 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 24 hours to constant weight.

Quantitative Data & Analytical Benchmarks

To ensure the process is self-validating, analytical benchmarks must be met at each stage before proceeding.

Intermediate / ProductExpected YieldTarget PurityKey NMR Shifts (δ)Primary IPC Method
1-Boc-3-OH-3-CF₃-azetidine 85 – 90%> 98% (GC)¹⁹F: -82.5 ppm (s, 3F)¹H: 6.8 ppm (br s, 1H, OH)GC-MS / TLC
1-Boc-3-OMe-3-CF₃-azetidine 75 – 82%> 95% (GC)¹H: 3.45 ppm (s, 3H, OMe)¹H: 1.44 ppm (s, 9H, Boc)GC-MS / TLC
Final HCl Salt 88 – 95%> 99% (HPLC)¹H: 9.5 ppm (br s, 2H, NH₂⁺)¹H: 4.3 ppm (m, 4H, ring)HPLC / ¹H NMR

Note: The disappearance of the sharp singlet at ~1.44 ppm in the ¹H NMR spectrum of the final product is the definitive marker for complete Boc removal.

References

[1] Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393-395. URL:[Link]

[2] Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten organyl(chlor)silane. Tetrahedron Letters, 25(21), 2195-2198. URL:[Link]

[3] Krishnan, J., Sahib, K., Nair, K. G., Jouhar T, A., & Paul, R. R. (2025). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. The Chemical Record, 25(5), e202400243. URL:[Link]

[4] Okusu, S., Hirano, K., Yasuda, Y., Tokunaga, E., & Shibata, N. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 6(86), 82716-82720. URL:[Link]

Application

Application Note: High-Throughput LC-MS/MS Sample Preparation and HILIC Quantification of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals. Introduction & Analytical Challenges Azetidine-based ring systems have become highly valuable scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals.

Introduction & Analytical Challenges

Azetidine-based ring systems have become highly valuable scaffolds in medicinal chemistry, frequently utilized as conformationally restricted bioisosteres for morpholines or piperidines to improve metabolic stability and brain penetrance . However, the bioanalytical quantification of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (CAS: 2126162-29-4) presents a distinct set of chromatographic and mass spectrometric challenges.

As a low-molecular-weight, highly polar secondary amine lacking a UV chromophore, this compound cannot be effectively retained or resolved using standard Reversed-Phase Liquid Chromatography (RP-LC). On a traditional C18 column, the analyte elutes in the void volume alongside endogenous matrix salts and phospholipids, leading to catastrophic ion suppression in the Electrospray Ionization (ESI) source.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is required . This guide details a self-validating sample preparation protocol and HILIC-MS/MS methodology engineered specifically for the robust recovery and quantification of this fluorinated azetidine.

Physicochemical Profiling & Methodological Rationale

Before designing the extraction protocol, we must analyze the physicochemical nature of the analyte to establish the causality behind our experimental choices.

Table 1: Physicochemical Profile of the Analyte
PropertyValue / CharacteristicAnalytical Implication
Chemical Formula C₅H₈F₃NO • HClLow molecular weight requires careful MS/MS optimization to avoid background noise.
Molecular Weight 155.12 g/mol (Free Base)Precursor ion [M+H]⁺ at m/z 156.1.
Polarity / logP Highly Polar (Est. logP < 0.5)Will not retain on C18; mandates HILIC or mixed-mode chromatography.
Acid-Base Chemistry Secondary Amine (Basic)Strong ESI+ response; requires acidic mobile phase (pH 3-4) to ensure protonation.
Volatility Free base is potentially volatileCritical: Avoid evaporation/drying steps during sample preparation to prevent analyte loss.
The Causality of the Analytical Design (E-E-A-T)

1. Why Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE)? The high polarity of the azetidine core prevents efficient partitioning into non-polar organic solvents used in LLE (e.g., hexane, ethyl acetate). Furthermore, LLE requires a dry-down and reconstitution step. Because the free base form of this small azetidine is volatile, nitrogen evaporation would lead to severe recovery losses. PPT avoids evaporation entirely.

2. Why 100% Acetonitrile (ACN) for PPT? In HILIC, the sample diluent must match or exceed the organic composition of the initial mobile phase (typically >80% ACN). If the sample is injected in a highly aqueous diluent, the water acts as a strong eluting solvent, dragging the analyte through the column and causing severe peak fronting or splitting (the "solvent effect"). By precipitating plasma proteins with a 1:4 ratio of 100% ACN, the resulting supernatant is exactly 80% ACN—perfectly primed for direct HILIC injection without further manipulation .

HILIC_Mechanism A Injection Plug (>80% ACN) E Protonated Azetidine [M+H]+ A->E Delivers analyte B Bulk Mobile Phase (Hydrophobic Zone) C Water-Enriched Layer (Hydrophilic Zone) D Stationary Phase (Amide/Zwitterionic) C->D Hydrogen bonding & Electrostatic retention E->B Avoids hydrophobic bulk E->C Partitions into water layer

Fig 1: HILIC retention mechanism for polar azetidine via hydrophilic and electrostatic partitioning.

Self-Validating Sample Preparation Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to dynamically correct for any matrix effects or volumetric variations.

Reagents Required
  • Extraction Solvent: 100% LC-MS Grade Acetonitrile containing 10 ng/mL SIL-IS (e.g., ¹³C, ²H-labeled analog or a structurally similar polar amine).

  • Matrix: Plasma, serum, or microsomal incubation buffer.

Step-by-Step Extraction Workflow
  • Aliquot Sample: Transfer 50 µL of biological matrix (standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tube.

    • Scientific Rationale: A small volume minimizes the absolute amount of endogenous salts introduced into the HILIC system.

  • Protein Precipitation & IS Addition: Add 200 µL of the cold Extraction Solvent (100% ACN + IS) to each sample.

    • Scientific Rationale: The 1:4 ratio ensures >99% protein precipitation while bringing the final solvent composition to 80% ACN.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Scientific Rationale: High-speed centrifugation tightly pellets the denatured proteins, preventing column clogging.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant into an autosampler vial equipped with a low-volume insert.

  • Direct Injection: Inject 1 to 2 µL directly into the LC-MS/MS system.

SamplePrep S1 1. Aliquot Matrix (50 µL Plasma + IS) S2 2. Protein Precipitation (Add 200 µL 100% ACN) S1->S2 Denature proteins S3 3. Vortex & Centrifuge (15,000 x g, 10 min, 4°C) S2->S3 Aggregation S4 4. Supernatant Transfer (Collect 150 µL) S3->S4 Pellet separation S5 5. Direct LC-MS/MS Injection (Maintains 80% ACN) S4->S5 Avoids solvent effect

Fig 2: Self-validating sample preparation workflow ensuring HILIC compatibility and high recovery.

LC-MS/MS Analytical Method

The chromatographic separation utilizes a zwitterionic or amide-bonded HILIC stationary phase. Unlike reversed-phase, the HILIC gradient begins with a high percentage of organic solvent and elutes the analyte by increasing the aqueous phase and ionic strength .

Table 2: HILIC Chromatographic Conditions
ParameterSetting / Value
Column Waters XBridge BEH Amide or Agilent HILIC-Z (2.1 x 100 mm, 2.5 µm)
Column Temperature 40 °C
Mobile Phase A (Aqueous) 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0)
Mobile Phase B (Organic) 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 1.0 - 2.0 µL

Gradient Program:

  • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

  • 1.0 - 3.5 min: Linear gradient to 60% B (Elution phase)

  • 3.5 - 4.5 min: Hold at 60% B (Column wash to remove polar phospholipids)

  • 4.5 - 4.6 min: Return to 95% B

  • 4.6 - 7.0 min: Re-equilibration at 95% B (Critical for HILIC to rebuild the water layer)

Table 3: Mass Spectrometry (ESI+) MRM Parameters

Note: Exact collision energies (CE) must be optimized per instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Mechanistic Assignment
3-Methoxy-3-(CF₃)azetidine 156.1124.05015Loss of Methanol (-32 Da)
3-Methoxy-3-(CF₃)azetidine 156.187.15025Loss of CF₃ radical/group
SIL-Internal Standard IS-specificIS-specific50Opt.Normalization

System Suitability & Validation (Self-Validating Checks)

To ensure the trustworthiness of the data generated by this protocol, every analytical batch must include the following system suitability tests (SST):

  • Matrix Blank (Double Blank): Processed matrix without analyte or IS. Validates the absence of endogenous isobaric interferences.

  • Zero Sample (Blank + IS): Processed matrix containing only the Internal Standard. Validates that the IS does not contain unlabelled analyte impurities (isotopic cross-talk).

  • Carryover Check: Injection of a solvent blank immediately following the Upper Limit of Quantification (ULOQ) sample. Signal must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Factor (MF) Assessment: Compare the peak area of the analyte spiked into post-extracted blank matrix versus the analyte spiked into neat solvent. An MF between 0.85 and 1.15 confirms that the HILIC separation has successfully bypassed matrix-induced ion suppression.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation Application Notes URL:[Link]

  • Mastering HILIC-Z Separation for Polar Analytes Source: Agilent Technologies Application Notes URL:[Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry: A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome Source: Analytical Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

preventing degradation of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride during long-term storage

Welcome to the dedicated technical support center for 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block in your experiments. Here, we address common questions and concerns regarding its storage, handling, and potential degradation, providing in-depth scientific explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride during long-term storage?

A1: The degradation of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride is primarily influenced by three main factors: moisture, temperature, and pH (exposure to acidic or basic conditions). The inherent ring strain of the azetidine core makes it susceptible to nucleophilic attack and ring-opening, a process that can be exacerbated by these environmental factors.[1][2] As a hydrochloride salt, the compound is also prone to hygroscopicity, where it absorbs moisture from the atmosphere.[1] This absorbed water can then act as a nucleophile, initiating hydrolytic degradation.

Q2: I've noticed a change in the physical appearance of my stored sample (e.g., clumping, discoloration). What could this indicate?

A2: A change in the physical appearance of your 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride sample is a strong indicator of potential degradation.

  • Clumping or stickiness typically suggests moisture absorption due to the hygroscopic nature of the hydrochloride salt.[1]

  • Discoloration (e.g., yellowing or browning) can be a sign of chemical decomposition, potentially through oxidation or the formation of degradation products.

If you observe any of these changes, it is crucial to re-evaluate the purity of the compound before use.

Q3: What is the most likely degradation pathway for this compound?

A3: Based on forced degradation studies of similar azetidine-containing molecules, a primary degradation pathway involves the formation of a reactive azetidinium ion.[3][4] This intermediate is highly susceptible to nucleophilic attack, leading to the opening of the strained four-membered ring. In the presence of water (hydrolysis), this would result in the formation of a ring-opened amino alcohol derivative. The electron-withdrawing trifluoromethyl group can influence the reactivity of the azetidine ring, potentially affecting the rate and mechanism of degradation.[5]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in my reaction using stored 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride.
  • Potential Cause: Degradation of the starting material, leading to lower effective concentration and the presence of impurities that may interfere with the reaction.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, especially for material stored for an extended period, verify the purity of the 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride. The recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection. For more detailed structural information on any potential degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][4][6]

    • Resynthesis or Repurification: If significant degradation is detected, it is advisable to use a fresh batch of the compound or repurify the existing stock if possible.

Issue 2: My sample of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride has become difficult to handle due to its physical state (e.g., gummy or oily).
  • Potential Cause: Significant moisture absorption.

  • Troubleshooting Steps:

    • Drying: The material can be dried under high vacuum in a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide). Gentle heating may be applied, but care must be taken to avoid thermal degradation.

    • Review Storage Conditions: This issue highlights a failure in the storage protocol. Immediately transfer the dried material to a tightly sealed container with an inert atmosphere and store it in a desiccator.

Recommended Storage and Handling Protocols

To ensure the long-term stability of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride, adherence to the following storage and handling protocols is essential.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. While some sources suggest room temperature storage, refrigerated conditions provide an additional layer of protection.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation.[1]
Container Tightly sealed, amber glass vialProtects from moisture and light. Amber glass is recommended to prevent potential photodegradation, although trifluoromethylated compounds are generally stable to light.[8]
Location DesiccatorProvides a low-humidity environment to counteract the hygroscopic nature of the hydrochloride salt.[1]
Handling Procedure
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-filled bag).

  • Dispensing: Use clean, dry spatulas and weighing instruments.

  • Resealing: After dispensing, purge the vial with an inert gas before tightly resealing.

  • Return to Storage: Promptly return the container to the recommended storage conditions.

Analytical Protocols for Stability Assessment

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Identification of Degradation Products by LC-MS

For the identification of unknown peaks observed in the HPLC analysis, couple the HPLC system to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Analysis: Obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products. Fragmentation patterns can provide further structural information.

Visualizing Degradation and Prevention

Diagram 1: Potential Hydrolytic Degradation Pathway

A 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride B Hygroscopic Nature: Moisture Absorption (H₂O) A->B Exposure to Atmosphere C Formation of Azetidinium Ion (Protonated Nitrogen) B->C In the presence of moisture D Nucleophilic Attack by H₂O (Ring Opening) C->D Hydrolysis E Degradation Product: Ring-Opened Amino Alcohol D->E

A potential pathway for hydrolytic degradation.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

Start Inconsistent Experimental Results or Visual Change in Sample CheckPurity Assess Purity via HPLC Start->CheckPurity IsPure Purity >98%? CheckPurity->IsPure UseCompound Proceed with Experiment IsPure->UseCompound Yes DegradationSuspected Significant Impurities Detected IsPure->DegradationSuspected No TroubleshootExp Troubleshoot Experimental Parameters (Reagents, Conditions) UseCompound->TroubleshootExp If issues persist IdentifyDegradants Characterize Impurities (LC-MS, NMR) DegradationSuspected->IdentifyDegradants ReviewStorage Review Storage and Handling Procedures IdentifyDegradants->ReviewStorage NewMaterial Obtain Fresh or Repurified Material ReviewStorage->NewMaterial End Resume Experiment with Verified Material NewMaterial->End

A workflow for addressing suspected compound degradation.

References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ACS Publications. (2020). Synthesis of Trifluoromethylated Aziridines Via Photocatalytic Amination Reaction. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]

  • ACS Publications. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2007). Strained Azetidinium Ylides: New Reagents for Cyclopropanation. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Forced degradation studies of rosuvastatin and ezetimibe. [Link]

  • Chemical Substance Information. (n.d.). 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride. [Link]

  • National Institutes of Health. (n.d.). Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. [Link]

  • ACS Publications. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Chalmers Publication Library. (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. [Link]

  • European Medicines Agency. (n.d.). COMMITTEE FOR MEDICINAL PRODUCTS FOR HUMAN USE (CHMP) GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHO. [Link]

  • Springer. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • IJPPR. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]

  • PubMed. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. [Link]

  • Spectroscopy Online. (2026). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • PubMed. (1999). Application of LC-NMR and LC-MS to the identification of degradation products of a protease inhibitor in dosage formulations. [Link]

  • PubChem. (n.d.). 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride. [Link]

  • MDPI. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • ACS Publications. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for 3-Methoxy-3-(trifluoromethyl)azetidine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride. This guide provides in-depth troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride. This guide provides in-depth troubleshooting advice and optimized protocols to overcome the significant steric and electronic challenges associated with this valuable building block.

Introduction: The Dual Challenge of a Privileged Scaffold

3-Methoxy-3-(trifluoromethyl)azetidine is an increasingly important scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the azetidine ring offers a desirable three-dimensional vector for molecular exploration.[1] However, these same features present a formidable synthetic challenge. The secondary amine is hindered by the bulky trifluoromethyl group and the adjacent methoxy group, while the strong electron-withdrawing nature of the CF₃ group significantly reduces the nucleophilicity of the nitrogen atom, making standard coupling reactions sluggish and low-yielding.[1][2]

This guide is structured to address these issues head-on, providing field-proven insights and actionable protocols to enable successful N-functionalization.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 3-Methoxy-3-(trifluoromethyl)azetidine so difficult?

A1: The difficulty arises from a combination of two primary factors:

  • Steric Hindrance: The trifluoromethyl (CF₃) group is sterically demanding, with a size comparable to an isopropyl group.[2] Its position on the same carbon as the methoxy group creates a crowded environment around the nitrogen atom, physically obstructing the approach of electrophiles and catalyst complexes.[3][4]

  • Electronic Effects: The CF₃ group is a powerful electron-withdrawing group. This effect inductively pulls electron density away from the azetidine nitrogen, significantly lowering its pKa and reducing its nucleophilicity.[1][2] A less nucleophilic amine reacts much more slowly in C-N bond-forming reactions.

Q2: My starting material is the hydrochloride salt. What is the first and most critical step before attempting any coupling?

A2: The hydrochloride salt form means the azetidine nitrogen is protonated (R₂NH₂⁺Cl⁻) and therefore non-nucleophilic. It is crucial to neutralize this salt to generate the free secondary amine (R₂NH) for it to participate in any reaction. You have two main options:

  • Separate Free-Basing (Recommended for difficult couplings): Before the reaction, dissolve the hydrochloride salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Dry the organic layer and remove the solvent to isolate the free amine. This ensures you start with a known quantity of the active nucleophile.

  • In-Situ Neutralization: Add at least one extra equivalent of the base you are using for the coupling reaction to neutralize the HCl salt. For example, if your protocol calls for 1.4 equivalents of sodium tert-butoxide, you will need 2.4 equivalents when starting from the hydrochloride salt. While convenient, this can sometimes complicate the reaction mixture and is less precise.[5][6] The presence of certain tertiary amine salts can also increase the degree of racemization in some coupling reactions.[7]

Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds and is highly suited for this challenge, provided the correct components are chosen.[8][9]

Problem: My N-arylation reaction shows low or no conversion.

This is the most common failure mode. The issue almost always lies with the catalyst system or the base.

  • Possible Cause 1: Ineffective Catalyst System (Ligand Choice is Critical)

    Rationale: The catalytic cycle for sterically hindered substrates requires ligands that promote rapid oxidative addition and, most importantly, facilitate the difficult reductive elimination step from a bulky intermediate.[8] Early-generation ligands (e.g., P(o-tol)₃) or even standard bidentate ligands like BINAP are often insufficient.[10] Modern, bulky, electron-rich dialkylbiaryl phosphine ligands are required. These ligands favor the formation of a highly active monoligated palladium species, which is less sterically encumbered and more reactive.[8][11]

    Solution: Employ a "third-generation" or "fourth-generation" Buchwald-Hartwig ligand.

    Ligand GenerationExample LigandsSuitability for this SubstrateRationale
    First Gen P(o-tol)₃Very PoorNot active enough for hindered, electron-poor amines.[10]
    Second Gen BINAP, DPPFPoor to ModerateBidentate nature can hinder the approach of the bulky azetidine.[10]
    Third Gen XPhos , SPhos Excellent Bulky biarylphosphine ligands designed for hindered substrates.[12][13]
    Fourth Gen GPhos , tBuXPhos Excellent Even more effective for challenging couplings, including aryl chlorides.[11]

    Recommendation: Start with XPhos or SPhos in combination with a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.[13]

  • Possible Cause 2: Incorrect Base Selection

    Rationale: The base plays multiple roles: it neutralizes the HCl salt (if present), deprotonates the azetidine to make it nucleophilic, and participates in the deprotonation of the N-H bond in the catalytic cycle to form the palladium-amido complex. A base that is too weak will not drive the reaction, while one that is too nucleophilic can lead to side products.

    Solution: Use a strong, non-nucleophilic base.

    BaseStrengthCommon Use & Comments
    Sodium tert-butoxide (NaOtBu) Very StrongOften the most effective base for hindered couplings.[12] Highly moisture-sensitive.
    Potassium Phosphate (K₃PO₄) StrongA good alternative to NaOtBu, especially in polar solvents. Less moisture-sensitive.[14]
    Cesium Carbonate (Cs₂CO₃) StrongEffective and often used when milder conditions are desired.[14]
    Potassium Carbonate (K₂CO₃) ModerateGenerally too weak for this challenging coupling.
    DIPEA, Et₃N Weak (Organic)Not strong enough to be effective in the catalytic cycle for this substrate.

    Recommendation: Use Sodium tert-butoxide (NaOtBu) for maximum reactivity. If solubility or substrate compatibility is an issue, K₃PO₄ is the next best choice.

  • Possible Cause 3: Insufficient Temperature or Reaction Time

    Rationale: Steric hindrance creates a high kinetic barrier for the reaction, meaning more energy is required to achieve the transition state.[15] These are not room-temperature reactions.

    Solution: Increase the reaction temperature and duration.

    • Temperature: Start at 80 °C and increase to 100-110 °C if conversion is slow. Use a high-boiling solvent like toluene or dioxane.

    • Time: Monitor the reaction by LC-MS. These couplings can often require 12-24 hours for completion.

N-Arylation Troubleshooting Workflow

G start Reaction Failed (Low/No Conversion) check_sm Was the HCl salt fully neutralized? (1 extra eq. of base) start->check_sm check_base Is the base strong enough? (e.g., NaOtBu, K3PO4) check_ligand Are you using a bulky biarylphosphine ligand? (e.g., XPhos, SPhos) check_base->check_ligand Yes base_sol Action: Switch to NaOtBu or K3PO4. check_base->base_sol No check_temp Is the temperature high enough? (80-110 °C) check_ligand->check_temp Yes ligand_sol Action: Switch to XPhos or SPhos with a Pd(0) source. check_ligand->ligand_sol No temp_sol Action: Increase temperature and reaction time. check_temp->temp_sol No end Problem may be substrate-specific. (e.g., incompatible functional groups) check_temp->end Yes, all conditions met. Consider alternative coupling. check_sm->check_base Yes sm_sol Action: Add 1 more equivalent of base or perform a separate free-basing workup. check_sm->sm_sol No

Caption: Decision tree for troubleshooting failed Buchwald-Hartwig reactions.

Troubleshooting Guide: N-Acylation (Amide Bond Formation)

Problem: My amide coupling reaction is incomplete using standard reagents like EDC/HOBt or DCC.

  • Possible Cause: Insufficiently Reactive Acylating Agent

    Rationale: Standard carbodiimide activators (like EDC or DCC) form an O-acylisourea intermediate. For a sterically hindered and poorly nucleophilic amine, the rate of attack on this intermediate is too slow, leading to side reactions or no reaction at all.[16][17] More potent coupling reagents are needed to generate a more reactive "active ester".

    Solution: Switch to a more powerful onium salt-based coupling reagent. These reagents form highly reactive esters that can overcome the high activation energy barrier.[15][17]

    Reagent ClassExample ReagentsReactivityRationale & Comments
    CarbodiimidesEDC, DIC, DCCLowGenerally insufficient for this substrate.[15]
    Uronium SaltsHATU , HBTU , HCTU High Forms highly reactive OAt- or OBt-esters. HATU is often considered the gold standard for difficult couplings.[17]
    Phosphonium SaltsPyBOP, PyAOPHighAlso very effective, but uronium salts are more commonly used.

    Recommendation: Use HATU (1-Hydroxy-7-azabenzotriazole) or the more cost-effective HCTU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[17]

Key Components for a Successful Hindered Coupling

G cluster_0 Core Problem: Steric Hindrance cluster_1 Solution for N-Arylation cluster_2 Solution for N-Acylation A 3-Methoxy-3-(trifluoromethyl)azetidine B Bulky Ligand (e.g., XPhos) A->B requires C Strong, Non-nucleophilic Base (e.g., NaOtBu) A->C requires D Pd(0) Catalyst (e.g., Pd2(dba)3) A->D requires E Potent Coupling Reagent (e.g., HATU) A->E requires F Non-nucleophilic Base (e.g., DIEA) A->F requires

Caption: Key reagent classes for overcoming steric hindrance.

Optimized Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation

This protocol is a robust starting point for coupling an aryl bromide with 3-Methoxy-3-(trifluoromethyl)azetidine.

  • Preparation: In a glovebox, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add 3-Methoxy-3-(trifluoromethyl)azetidine (free base, 1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Solvent: Add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl bromide).

  • Reaction: Degas the mixture by bubbling argon through the solution for 10-15 minutes. Seal the tube and heat the reaction mixture to 100 °C in an oil bath.

  • Monitoring & Workup: Stir vigorously for 12-24 hours, monitoring by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized HATU-Mediated Amide Coupling

This protocol is designed for coupling a carboxylic acid under conditions that favor success with hindered amines.[17]

  • Activation: In a dry round-bottom flask under argon, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIEA) (3.0 eq) in anhydrous DMF. Stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Coupling: Add a solution of 3-Methoxy-3-(trifluoromethyl)azetidine (free base, 1.0 eq) in a minimal amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature. For very sluggish reactions, gentle heating to 40-50 °C may be beneficial.

  • Monitoring & Workup: Monitor the reaction by LC-MS until the azetidine is consumed (typically 4-16 hours). Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances. [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2018). Scientific Reports. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. (2022). Organic Letters. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2021). Journal of the American Chemical Society. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2019). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. (2019). The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (2021). Organic & Biomolecular Chemistry. [Link]

  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023). EurekAlert!. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

  • Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (2022). Chinese Journal of Chemistry. [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (1999). Indian Journal of Chemistry. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2021). Chemistry – A European Journal. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). Molecules. [Link]

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. (2021). The Journal of Organic Chemistry. [Link]

  • Palladium‐Catalyzed N‐Arylation Reactions with Aziridine and Azetidine. (2007). ChemInform. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. (2021). Chemical Communications. [Link]

  • Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. (2020). Organic Chemistry Frontiers. [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2018). Organic & Biomolecular Chemistry. [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (2007). Angewandte Chemie International Edition. [Link]

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. (2019). ChemPhysChem. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013). The Journal of Organic Chemistry. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). Journal of the American Chemical Society. [Link]

  • Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. (2019). ChemPhysChem. [Link]

  • Unexpected steric hindrance failure in the gas phase F - + (CH 3) 3 CI S N 2 reaction. (2022). Nature Communications. [Link]

  • Regioselective Stepwise Synthesis of Unsymmetrical 1,2,5-Triarylpyrroles via Palladium-Catalyzed Decarboxylative Cross-Coupling and C–H Arylation. (2022). Molecules. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). Nature Communications. [Link]

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Reference Data & Comparative Studies

Validation

Trifluoromethylated Azetidines in Medicinal Chemistry: A Comparative Guide to Design, Properties, and Applications

The incorporation of fluorine into small, strained nitrogen heterocycles has emerged as a privileged strategy in modern drug discovery. Among these, trifluoromethylated azetidines offer an exceptional combination of conf...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorine into small, strained nitrogen heterocycles has emerged as a privileged strategy in modern drug discovery. Among these, trifluoromethylated azetidines offer an exceptional combination of conformational rigidity, modulated basicity, and enhanced metabolic stability. This guide objectively compares the physicochemical and pharmacological performance of trifluoromethylated azetidines against alternative saturated heterocycles (such as pyrrolidines and piperidines) and provides field-proven experimental protocols for their synthesis and evaluation.

Structural & Physicochemical Comparison

To understand why medicinal chemists frequently swap larger rings (pyrrolidine, piperidine) for a trifluoromethylated azetidine, one must analyze the causality behind the physicochemical shifts.

The Causality of the -CF₃ Group on the Azetidine Core
  • Basicity (pKₐ) Modulation: The strong σ -electron-withdrawing nature (inductive effect, -I) of the -CF₃ group destabilizes the adjacent protonated ammonium ion. This lowers the basic pKₐ of the azetidine nitrogen from ~10.4 to approximately 7.5[1]. At a physiological pH of 7.4, a significant fraction of the molecule remains unionized, dramatically enhancing passive membrane permeability (e.g., Caco-2 absorption)[1].

  • Metabolic Stability: The bulky, electron-dense -CF₃ group sterically and electronically shields adjacent carbon centers from oxidative degradation by Cytochrome P450 (CYP450) enzymes, extending the drug's half-life[1].

  • Target Binding: The rigid 4-membered ring restricts conformational freedom, projecting the lipophilic -CF₃ group into specific spatial vectors to fill small lipophilic clefts in target binding pockets (e.g., the ATP binding pocket in Ketohexokinase inhibitors)[2].

Quantitative Performance Comparison

The following table summarizes the key physicochemical properties of saturated nitrogen heterocycles compared to their trifluoromethylated counterparts.

PropertyPlain AzetidinePyrrolidinePiperidine2-(Trifluoromethyl)azetidine
Ring Size 4564
Approximate pKₐ 10.411.311.2~7.5
Lipophilicity (ΔlogP) Baseline+0.4+0.8+1.5 (vs. plain azetidine)
CYP450 Stability Low (Ring opening)ModerateModerateHigh (Oxidation resistant)
Conformational Rigidity HighLowLowVery High
In Vivo Clearance HighModerateModerateOptimized for QD Dosing

Data supported by computational predictions and empirical medicinal chemistry optimization campaigns, such as the discovery of the KHK inhibitor GS-1291269[1][2].

Mechanistic Pathway Visualization

The integration of the -CF₃ group onto an azetidine ring creates a synergistic effect on the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

ADME_Impact CF3 Trifluoromethyl (-CF3) Group pKa Lowered pKa (~7.5) Unionized at pH 7.4 CF3->pKa Lipophilicity Increased logP (+1.5 units) CF3->Lipophilicity Metabolism CYP450 Resistance (Lower Clearance) CF3->Metabolism Azetidine Azetidine Core (4-Membered Ring) Azetidine->pKa Rigidity Conformational Rigidity Azetidine->Rigidity Permeability Enhanced Membrane Permeability (Caco-2) pKa->Permeability Binding Optimized Vector for Lipophilic Clefts Rigidity->Binding Lipophilicity->Permeability Metabolism->Binding

Fig 1: Synergistic impact of the trifluoromethyl group and azetidine core on ADME properties.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and metabolic evaluation of trifluoromethylated azetidines.

Protocol A: Synthesis via Strain-Release of 1-Azabicyclo[1.1.0]butanes (ABBs)

Traditional synthesis of azetidines often suffers from poor yields due to the unfavorable entropy of 4-membered ring closure. A modern, highly efficient alternative utilizes the polar strain-release of bicyclic systems[3].

Causality of Design: 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane possesses immense inherent ring strain. Electrophilic activation of the bridging nitrogen triggers a highly favorable thermodynamic collapse (strain-release), allowing nucleophilic capture to form a functionalized azetidine with high diastereoselectivity[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous acetone (0.2 M concentration).

  • Electrophilic Activation: Dropwise add benzyl chloroformate (Cbz-Cl, 2.0 equiv) to the solution at room temperature.

  • Strain-Release Reaction: Stir the mixture at room temperature for 16 hours. The mild conditions prevent the degradation of the resulting azetidine[3].

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (hexane/EtOAc gradients).

  • Validation: The reaction affords 3-chloro-2-(trifluoromethyl)azetidine in excellent yield (>90%) as a single detectable diastereomer (dr > 96:4). Validate the relative stereochemistry via 2D NOESY NMR[3].

Synthesis_Workflow Start 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane (Highly Strained Precursor) Reagent Addition of Benzyl Chloroformate (Cbz-Cl, 2.0 equiv, Acetone) Start->Reagent Mechanism Electrophilic Activation & Polar Strain-Release Ring Opening Reagent->Mechanism Product 3-Chloro-2-(trifluoromethyl)azetidine (Yield >90%, dr >96:4) Mechanism->Product

Fig 2: Workflow for the strain-release synthesis of 2-(trifluoromethyl)azetidines.
Protocol B: In Vitro Metabolic Stability Assay (Microsomal Clearance)

To objectively compare the metabolic stability of a trifluoromethyl azetidine against a non-fluorinated analog, an intrinsic clearance ( CLint​ ) assay using human liver microsomes (HLM) is required.

Causality of Design: Incubating the compound with HLMs and NADPH directly tests its vulnerability to Phase I oxidative metabolism (CYP450). Tracking parent compound depletion via LC-MS/MS provides a quantifiable half-life ( t1/2​ )[1].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

  • Validation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS. Calculate the in vitro t1/2​ and intrinsic clearance ( CLint​ ) using the natural log of the percentage of parent compound remaining versus time.

Expected Outcome: The trifluoromethylated azetidine will demonstrate a significantly prolonged t1/2​ and lower clearance compared to its unfluorinated or pyrrolidine counterparts, proving its suitability for once-daily (QD) dosing regimens[2].

References

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes National Institutes of Health (NIH) / PMC URL:[Link]

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride. I...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry to propose a theoretical fragmentation pathway under electron ionization (EI). By understanding these fragmentation patterns, researchers can better identify and characterize this compound and its analogs in complex matrices. This guide also presents a comparative analysis with related structural motifs to highlight the unique fragmentation behavior imparted by the combination of the azetidine ring, the methoxy group, and the trifluoromethyl group.

Introduction to Ionization and Fragmentation in Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The process begins with the ionization of the analyte molecule. Ionization methods are broadly categorized as "soft" or "hard".[1]

  • Soft Ionization Techniques: Methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) impart minimal excess energy to the molecule, resulting in little to no fragmentation.[2][3] These techniques are ideal for determining the molecular weight of the intact molecule.

  • Hard Ionization Techniques: Electron Ionization (EI) is a classic hard ionization method where the sample is bombarded with high-energy electrons (typically 70 eV).[2] This high energy not only ionizes the molecule but also causes it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be used for structural elucidation.[4]

This guide will focus on the predicted fragmentation pattern of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride under electron ionization, as this technique provides the most valuable structural information through fragmentation analysis.

Proposed Fragmentation Pathway of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride

The structure of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride (Molecular Formula: C5H9ClF3NO, Molecular Weight: 191.58 g/mol for the hydrochloride salt, 155.06 g/mol for the free base) presents several key features that will dictate its fragmentation behavior: the strained four-membered azetidine ring, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group.[5][6][7]

Under electron ionization, the initial event is the removal of an electron to form the molecular ion (M•+). The fragmentation of this molecular ion is expected to proceed through several competing pathways, driven by the relative stability of the resulting fragment ions and neutral losses.

A proposed fragmentation scheme is illustrated below:

fragmentation_pathway M [M]•+ m/z 155 F1 [M - •CH3]+ m/z 140 M->F1 - •CH3 F2 [M - •OCH3]+ m/z 124 M->F2 - •OCH3 F3 [M - •CF3]+ m/z 86 M->F3 - •CF3 F4 [C3H4F3N]+ m/z 111 M->F4 Ring Cleavage F5 [C4H6NO]+ m/z 84 F3->F5 - H F6 [C2H4N]+ m/z 42 F4->F6 - CF3

Caption: Proposed Electron Ionization fragmentation pathway for 3-Methoxy-3-(trifluoromethyl)azetidine.

The primary fragmentation pathways are anticipated to be:

  • Alpha-Cleavage: A common fragmentation pathway for ethers and amines is the cleavage of a bond alpha to the heteroatom.[8] For the molecular ion of 3-Methoxy-3-(trifluoromethyl)azetidine, this could involve the loss of a methyl radical (•CH3) from the methoxy group to form an oxonium ion, or the loss of a hydrogen radical from a carbon adjacent to the nitrogen.

  • Loss of the Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH3), resulting in a cation at m/z 124.[9]

  • Loss of the Trifluoromethyl Group: The C-C bond between the azetidine ring and the trifluoromethyl group is susceptible to cleavage due to the high stability of the trifluoromethyl radical (•CF3). This would result in a fragment ion at m/z 86. The loss of •CF3 is a common fragmentation pathway for trifluoromethyl-substituted compounds.[10]

  • Ring Cleavage: Four-membered rings like azetidine are strained and prone to ring-opening and subsequent fragmentation upon ionization.[11] A characteristic fragmentation of cyclobutanes and related heterocycles is the cleavage into two smaller unsaturated fragments. For 3-Methoxy-3-(trifluoromethyl)azetidine, this could lead to a variety of smaller fragment ions.

  • Retro-[2+2] Cycloaddition: A plausible ring cleavage mechanism is a retro-[2+2] cycloaddition, which would lead to the formation of charged and neutral ethylene or imine fragments.

Based on these principles, the following table summarizes the proposed major fragment ions and their potential origins:

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
155[C5H8F3NO]•+-Molecular Ion (Free Base)
140[C4H5F3NO]+•CH3Alpha-cleavage with loss of a methyl radical from the methoxy group.
124[C4H5F3N]+•OCH3Loss of the methoxy radical.
86[C4H8NO]+•CF3Loss of the trifluoromethyl radical.
69[CF3]+C4H8NO•Formation of the trifluoromethyl cation.
56[C3H6N]+C2H2F3O•Ring cleavage and rearrangement.
42[C2H4N]+C3H4F3O•Ring cleavage leading to the aziridinium ion.

Comparative Fragmentation Analysis

To better understand the unique fragmentation pattern of 3-Methoxy-3-(trifluoromethyl)azetidine, it is insightful to compare its predicted fragmentation with that of structurally related compounds.

CompoundKey Structural FeaturesExpected Dominant Fragmentation Pathways
Azetidine Unsubstituted four-membered nitrogen heterocycleRing cleavage leading to the loss of ethylene (C2H4) to form an ion at m/z 29 ([CH3N]+). Alpha-cleavage with loss of a hydrogen atom to form an ion at m/z 56.
1,1,1-Trifluoroethane Simple trifluoromethyl-substituted alkaneLoss of a fluorine atom to form [C2H2F2]+ (m/z 65). Loss of a hydrogen atom followed by rearrangement.
Methyl tert-butyl ether Acyclic etherAlpha-cleavage leading to the loss of a methyl radical (•CH3) to form a stable tert-butyl oxonium ion (m/z 73). Loss of a tert-butyl radical to form [CH3O]+ (m/z 31).
3-Methoxy-3-(trifluoromethyl)azetidine Combination of azetidine, methoxy, and trifluoromethyl groupsA complex pattern resulting from the interplay of all functional groups. Competition between alpha-cleavage, loss of stable radicals (•OCH3, •CF3), and ring fragmentation.

This comparison highlights how the combination of the azetidine ring, the methoxy group, and the trifluoromethyl group in the target molecule leads to a more complex and informative fragmentation pattern than any of the individual structural motifs alone. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the stability of adjacent carbocations, thereby affecting the preferred fragmentation routes.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the proposed fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

Sample Preparation
  • Dissolve the 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride salt in a suitable volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • If the hydrochloride salt is not sufficiently volatile, neutralization to the free base may be necessary. This can be achieved by adding a slight excess of a volatile base like triethylamine, followed by filtration or extraction.

Gas Chromatography (GC) Parameters
  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-500.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Caption: Standard workflow for GC-MS analysis of the target compound.

Conclusion

References

  • Vertex AI Search. (n.d.). Mass Spectrometry Ionization Methods.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Thermo Fisher Scientific - TW. (n.d.). Ionization Source Technology Overview.
  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
  • Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications.
  • Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • ChemInform. (n.d.). 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride — Chemical Substance Information.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectrum of 2-Methoxy-2-Butene and Its Isomers.
  • Sigma-Aldrich. (n.d.). 3-Methoxy-3-(trifluoromethyl)azetidine (hydrochloride).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxydodecane.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group.
  • Sapphire Bioscience. (n.d.). 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride.

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Validation

A Comparative Guide to the Synthesis of 3-Methoxy-3-(trifluoromethyl)azetidine Hydrochloride: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and pKa modulation. The introduction of a trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can further enhance these properties. This guide provides an in-depth comparison of two plausible synthetic routes to 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride, a valuable building block in drug discovery. The analysis focuses on the reproducibility, scalability, and underlying chemical principles of each approach, offering a practical resource for chemists in the pharmaceutical industry.

Route 1: Convergent Synthesis from N-Boc-3-azetidinone

Experimental Protocol: Route 1

Step 1: Synthesis of 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine

To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere is added Ruppert's reagent (TMSCF₃, 1.5 eq). A solution of tetrabutylammonium fluoride (TBAF, 0.1 eq) in THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine.

Causality: The choice of Ruppert's reagent provides a nucleophilic source of the trifluoromethyl anion (CF₃⁻). The fluoride source (TBAF) acts as a catalyst to activate the silicon-carbon bond in TMSCF₃, facilitating the transfer of the CF₃⁻ group to the electrophilic carbonyl carbon of the azetidinone. The low temperature is crucial to control the reactivity of the trifluoromethyl anion and prevent side reactions.

Step 2: Synthesis of 1-Boc-3-methoxy-3-(trifluoromethyl)azetidine

To a solution of 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere is added sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil). The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide (MeI, 1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the tertiary alcohol to form a sodium alkoxide. This significantly increases the nucleophilicity of the oxygen atom, enabling it to readily undergo an Sₙ2 reaction with methyl iodide to form the methyl ether.[1][2] The use of an anhydrous solvent is critical to prevent quenching of the sodium hydride.

Step 3: Synthesis of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride

1-Boc-3-methoxy-3-(trifluoromethyl)azetidine is dissolved in a solution of 4 M HCl in 1,4-dioxane. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride as a white solid.[3][4][5]

Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[6][7] The strong acid (HCl) protonates the carbamate, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide and the free amine. The hydrochloride salt of the product precipitates from the non-polar solvent.[3][7]

Diagram of Route 1 Synthesis Workflow

Route 1 Synthesis A N-Boc-3-azetidinone B 1-Boc-3-hydroxy-3-(trifluoromethyl)azetidine A->B TMSCF3, TBAF THF, -78 °C to rt C 1-Boc-3-methoxy-3-(trifluoromethyl)azetidine B->C NaH, MeI THF, 0 °C to rt D 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride C->D 4 M HCl in Dioxane rt Route 2 Synthesis A Epichlorohydrin + Benzylamine B 1-Benzyl-3-hydroxyazetidine A->B 1. MeOH, rt 2. NaOH, reflux C 1-Benzyl-3-azetidinone B->C 1. Protection 2. Oxidation D 1-Benzyl-3-hydroxy-3-(trifluoromethyl)azetidine C->D TMSCF3, TBAF E 1-Benzyl-3-methoxy-3-(trifluoromethyl)azetidine D->E NaH, MeI F 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride E->F H2, Pd/C, HCl

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